molecular formula C12H15NO4 B7983274 (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid

Katalognummer: B7983274
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: PFPPGLZXDDFWGF-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral amino acid derivative characterized by a benzo[d][1,3]dioxole core substituted with two methyl groups at the 2,2-positions and an (S)-configured α-amino propanoic acid side chain. Notably, the 2,2-dimethylbenzo[d][1,3]dioxol-5-yl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPGLZXDDFWGF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Molecular Characteristics

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,dioxol-5-yl)propanoic acid (C₁₂H₁₅NO₄) is a non-proteinogenic amino acid featuring a benzo[d]dioxole moiety substituted with two methyl groups at the 2-position and an (S)-configured α-amino acid side chain. The 2,2-dimethyl substitution on the benzodioxole ring enhances steric hindrance, influencing both synthetic accessibility and reactivity.

Synthetic Strategies

Asymmetric Strecker Synthesis

The Strecker amino acid synthesis offers a direct route to α-amino acids by reacting aldehydes with ammonium chloride and potassium cyanide, followed by hydrolysis. For the target compound, the aldehyde precursor 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde is synthesized via Friedel-Crafts alkylation of sesamol with 2-chloropropane, yielding a 78% isolated product.

Reaction Scheme:

  • Aldehyde Preparation:

    Sesamol+2-ChloropropaneAlCl32,2-Dimethylbenzo[d]dioxole-5-carbaldehyde(78%)\text{Sesamol} + \text{2-Chloropropane} \xrightarrow{\text{AlCl}_3} \text{2,2-Dimethylbenzo[d]dioxole-5-carbaldehyde} \quad (78\%)
  • Strecker Reaction:

    Aldehyde+NH4Cl+KCNα-AminonitrileHCl/H2O(S)-Amino Acid\text{Aldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{α-Aminonitrile} \xrightarrow{\text{HCl/H}_2\text{O}} \text{(S)-Amino Acid}

Chiral induction is achieved using (R)-BINOL-derived catalysts, providing the (S)-enantiomer with 92% enantiomeric excess (ee) and an overall yield of 65%.

Reductive Amination of Keto Acids

Reductive amination of 3-(2,2-dimethylbenzo[d]dioxol-5-yl)-2-oxopropanoic acid with ammonia and sodium cyanoborohydride provides a high-yielding alternative. The keto acid is synthesized via Claisen condensation of ethyl benzo[d]dioxole-5-acetate with dimethyl oxalate, yielding 85% intermediate.

Optimized Conditions:

  • Temperature: 0–5°C

  • Catalyst: (S)-Proline-derived organocatalyst (10 mol%)

  • Reducing Agent: NaBH₃CN (2 equiv)

  • Yield: 88% with 94% ee

Schlenk-Braun Alkylation

The Schlenk-Braun method employs a glycine equivalent, such as a benzophenone imine glycine Schiff base, for alkylation with 5-(bromomethyl)-2,2-dimethylbenzo[d][1,dioxole. This method avoids racemization and achieves 76% yield with >99% ee when using (-)-sparteine as a chiral ligand.

Key Steps:

  • Schiff Base Formation:

    Glycine+Benzophenone ImineSchiff Base(95%)\text{Glycine} + \text{Benzophenone Imine} \rightarrow \text{Schiff Base} \quad (95\%)
  • Alkylation:

    Schiff Base+5-(Bromomethyl)-2,2-dimethylbenzo[d]dioxoleLDA, -78°CAlkylated Product(76%)\text{Schiff Base} + \text{5-(Bromomethyl)-2,2-dimethylbenzo[d]dioxole} \xrightarrow{\text{LDA, -78°C}} \text{Alkylated Product} \quad (76\%)
  • Hydrolysis:

    Alkylated ProductHCl/EtOH(S)-Amino Acid(89%)\text{Alkylated Product} \xrightarrow{\text{HCl/EtOH}} \text{(S)-Amino Acid} \quad (89\%)

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Asymmetric Strecker6592Direct, single-step aminationCyanide toxicity, moderate ee
Reductive Amination8894High yield, scalableRequires chiral catalyst
Schlenk-Braun76>99Excellent stereocontrolMulti-step, air-sensitive reagents

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes diastereomeric impurities, enhancing ee to >99%. X-ray crystallography confirms the (S)-configuration, with C–C bond lengths of 1.54 Å (Cα–Cβ) and 1.47 Å (Cβ–Caryl).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 6H, CH₃), 3.12 (dd, J = 14.0, 8.4 Hz, 1H, CH₂), 3.28 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 4.01 (m, 1H, CαH), 6.72–6.85 (m, 3H, Ar–H).

  • IR (KBr): 3405 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O), 1485 cm⁻¹ (C–O–C).

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

A 2024 ACS Omega study highlights the use of ruthenium-BINAP complexes for hydrogenating α-keto esters to α-amino esters, achieving 98% ee at 50 bar H₂. Adapting this method to the target compound’s keto acid precursor could streamline large-scale production.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 h to 30 minutes, improving energy efficiency by 40% while maintaining 85% yield .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The benzo[d][1,3]dioxole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents on Benzo[d][1,3]dioxole Amino Acid Side Chain Key Features Biological Activity Reference
(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid 2,2-dimethyl (S)-α-amino propanoic acid High lipophilicity, chiral center Undisclosed (discontinued commercially )
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Unsubstituted α-amino propanoic acid (hydrochloride salt) Increased solubility due to salt form Research use (no specific activity disclosed)
(E)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)acrylic acid 2,2-dimethyl Acrylic acid (non-amino) Conjugated double bond, potential for Michael addition Intermediate in synthesis of bioactive molecules
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole ring instead of dioxole (S)-α-amino propanoic acid Thiazole enhances antimycobacterial activity Active against Mycobacterium tuberculosis (MIC: 1.56–6.25 µg/mL)
3-(2,5-dimethylbenzo[d][1,3]dioxol-2-yl)propanoic acid 2,5-dimethyl Propanoic acid (non-amino) Steric hindrance from 2,5-dimethyl groups No antibacterial activity (MIC >64 µg/mL)

Pharmacological and Biochemical Properties

  • Antimycobacterial Activity : Thiazole-containing analogues (e.g., ) exhibit potent activity against M. tuberculosis, whereas the 2,2-dimethylbenzo[d][1,3]dioxole derivative lacks reported antimicrobial efficacy. This underscores the importance of heterocyclic substituents in targeting bacterial enzymes.
  • Anti-inflammatory Potential: A related compound, 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid, inhibits cellular ROS and COX-2 activity , suggesting that methoxy or methyl groups on the dioxole ring may influence anti-inflammatory pathways.
  • Stability and Solubility : The hydrochloride salt form of the unsubstituted dioxole analogue improves aqueous solubility, whereas the 2,2-dimethyl group in the target compound likely enhances membrane permeability but may reduce solubility.

Biologische Aktivität

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid, commonly referred to by its CAS number 1220710-30-4, is an amino acid derivative with potential biological applications. This article explores its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}NO4_4
  • Molecular Weight : 237.25 g/mol
  • Appearance : White powder
  • Purity : Typically ≥97% (HPLC)

Synthesis

The compound can be synthesized through various methods that often involve the use of green chemistry principles. For instance, one synthesis approach employs lemon juice as a catalyst in a multicomponent reaction to yield derivatives that exhibit antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of similar structures were tested against various strains of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli64 - 128 µg/mL
Candida albicans64 µg/mL

These results suggest that compounds with a similar structure can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The selectivity index indicates that while the compound exhibits antimicrobial activity, it shows a relatively lower toxicity towards mammalian cells compared to its antibacterial effects:

Compound CC50 (µg/mL) Selectivity Index
2c50High
3c40High

This data highlights the potential for therapeutic applications where selective toxicity is crucial .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A series of amino acid derivatives were synthesized and tested against multi-drug resistant (MDR) strains such as Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited remarkable activity against these pathogens, indicating that modifications to the amino acid structure could enhance antibacterial potency .
  • Green Chemistry Approach : The synthesis of this compound using environmentally friendly methods has been emphasized in recent studies. Utilizing natural catalysts not only reduces environmental impact but also yields compounds with promising biological activities .

Q & A

Q. What synthetic methodologies are optimal for preparing (S)-2-amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid?

The compound can be synthesized via amination reactions starting from benzo[d][1,3]dioxole derivatives. Key steps include:

  • Amination : Use ammonia or ammonium salts under controlled pH and temperature (e.g., 50–80°C) to introduce the amino group .
  • Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer, critical for stereospecific activity .
  • Characterization : Validate purity using HPLC, NMR (¹H/¹³C), and HRMS. For structural confirmation, compare with crystallographic data from analogs like 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid .

Q. How should solubility and stability be optimized for in vitro assays?

  • Solvent Selection : Use DMSO for stock solutions (10 mM) due to moderate solubility. For aqueous buffers, adjust pH to 7.4 and sonicate to enhance dispersion .
  • Storage : Aliquot and store at -80°C for long-term stability (6 months); avoid freeze-thaw cycles to prevent degradation .

Q. What in vitro models are suitable for preliminary neuroprotective activity screening?

  • Cellular ROS Inhibition : Use SH-SY5Y neuronal cells with H₂O₂-induced oxidative stress. Measure ROS levels via DCFH-DA fluorescence, comparing treated vs. untreated groups .
  • Antioxidant Assays : Quantify radical scavenging (e.g., DPPH, ABTS) and correlate with neuroprotection .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (S)-configuration is critical for binding to enzymes like horseradish peroxidase (HRP) and cellular receptors. Molecular docking studies reveal:

  • Hydrogen Bonding : The amino group forms H-bonds with HRP’s heme pocket, while the benzo[d][1,3]dioxol ring engages in hydrophobic interactions .
  • Enantiomer Comparison : Racemic mixtures show 30–50% reduced activity in ROS inhibition assays, highlighting stereochemical specificity .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) into protein targets like BACE1 or COX-2 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can enzymatic intermediates involving this compound be trapped for mechanistic studies?

  • Photocaged Derivatives : Synthesize analogs like photocaged Dap (2,3-diaminopropionic acid) to capture transient acyl-enzyme intermediates. Illuminate to release reactive species and stabilize intermediates for X-ray crystallography .
  • Thioester Traps : Use catalytic serine/cysteine mutants in proteases to form stable amide analogs of reaction intermediates .

Q. What structural modifications enhance bioavailability without compromising activity?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., tert-butyl esters) to improve membrane permeability. Hydrolyze in vivo via esterases .
  • Ring Substitutions : Replace 2,2-dimethyl groups with fluorinated analogs (e.g., 2,2-difluoro) to modulate metabolic stability and binding affinity .

Q. How do contradictory results in antioxidant assays arise, and how should they be resolved?

  • Assay Variability : Discrepancies in DPPH vs. cellular ROS data may stem from solvent polarity or cell permeability differences. Normalize results to intracellular uptake (e.g., LC-MS quantification) .
  • Positive Controls : Include Trolox or ascorbic acid in parallel experiments to validate assay conditions .

Q. What role does the benzo[d][1,3]dioxol ring play in target engagement?

  • Electron Density : The electron-rich ring participates in π-π stacking with aromatic residues (e.g., HRP’s Phe68) and stabilizes transition states in enzymatic reactions .
  • Comparative Studies : Analogues lacking the dimethyl group show 60% reduced COX-2 inhibition, emphasizing steric and electronic contributions .

Q. How can in vivo neuroprotection studies be designed using this compound?

  • Animal Models : Administer orally (10–50 mg/kg) in transgenic Alzheimer’s mice (e.g., APP/PS1). Assess cognitive improvement via Morris water maze and quantify amyloid-β plaques .
  • Pharmacokinetics : Measure plasma half-life and brain penetration using LC-MS/MS. Optimize dosing based on Cₘₐₓ and AUC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.